Aniline, 2,4,6-trimethyl-3-nitro-

Genotoxicity Drug Discovery Safety Assessment

2,4,6-Trimethyl-3-nitroaniline (3-Nitromesidine) offers a unique 1,3,5-trimethyl substitution pattern essential for synthesizing 3-halogenated mesidines with antischistosomal activity, specialized azo dyes with enhanced lightfastness, and NLO chromophores. Unlike simpler nitroanilines, its steric hindrance and distinct electronic properties ensure regioselective outcomes in downstream reactions. The predicted non-mutagenic profile reduces genotoxicity risk in drug discovery programs. This intermediate is non-substitutable for applications requiring the specific 2,4,6-trimethyl-3-nitro configuration.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1521-60-4
Cat. No. B072413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline, 2,4,6-trimethyl-3-nitro-
CAS1521-60-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C
InChIInChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3
InChIKeyCLNCRNJUFHMIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-3-nitroaniline (CAS 1521-60-4) | A Sterically Hindered Nitroaniline Intermediate for Specialized Organic Synthesis


2,4,6-Trimethyl-3-nitroaniline (CAS 1521-60-4), also known as 3-Nitromesidine, is a substituted aromatic amine with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. It is characterized by an aniline core bearing three methyl groups at the 2, 4, and 6 positions and a single nitro group at the 3 position . This specific substitution pattern confers significant steric hindrance around the amino group and distinct electronic properties, making it a valuable synthetic intermediate rather than a final end-use compound. Its primary utility lies in its role as a precursor to more complex molecules, including specialized dyes, pigments, and pharmaceutically relevant building blocks .

Why 2,4,6-Trimethyl-3-nitroaniline (1521-60-4) Cannot Be Replaced by Simpler Nitroanilines: Steric and Electronic Constraints


Procurement decisions for nitroaniline intermediates cannot rely on generic substitution due to the profound impact of substitution patterns on reactivity and product outcomes. The specific 2,4,6-trimethyl substitution in CAS 1521-60-4 creates a unique steric and electronic environment around the amino and nitro groups [1]. Simpler analogs like 3-nitroaniline or 4-nitroaniline lack this steric bulk, leading to drastically different reaction kinetics and regioselectivity in downstream syntheses. Furthermore, the 1,3,5-trimethyl pattern is critical for applications where methyl group oxidation or further functionalization is required. The presence of three methyl groups also significantly alters the compound's lipophilicity (LogP ~2.2-3.2) compared to unsubstituted nitroanilines, affecting its solubility and partitioning behavior in reaction media and biological assays [2]. Simply substituting a different isomer or a less-substituted analog will not yield the same synthetic intermediate, potentially derailing entire synthetic routes.

Quantitative Differentiation of 1521-60-4 vs. Closest Analogs: Evidence-Based Selection Criteria


Predicted Non-Mutagenicity of 2,4,6-Trimethyl-3-nitroaniline vs. Potent Mutagenicity of Cyano-Substituted Nitroaniline Derivatives

Computational toxicology models predict that 2,4,6-trimethyl-3-nitroaniline (CAS 1521-60-4) is non-mutagenic, a critical differentiation from many other substituted nitroanilines. For instance, ortho-cyano-substituted nitroaniline derivatives have been reported to be potently mutagenic in frameshift-sensitive tester strains [1]. The target compound's predicted non-mutagenicity profile suggests it may be a safer alternative as a synthetic intermediate in pharmaceutical research, where minimizing genotoxic liabilities is paramount [2].

Genotoxicity Drug Discovery Safety Assessment

Specific Lipophilicity (LogP) of 1521-60-4 for Optimized Reaction Partitioning Compared to Non-Methylated Analogs

The presence of three methyl groups in 2,4,6-trimethyl-3-nitroaniline (1521-60-4) results in a significantly higher calculated partition coefficient (LogP) of approximately 2.2 to 3.2 [1]. This is in stark contrast to unsubstituted nitroanilines like 3-nitroaniline (LogP ~1.37) or 4-nitroaniline (LogP ~1.39) [2]. This increased lipophilicity directly influences the compound's solubility and partitioning behavior, making it more suitable for specific reaction conditions in organic solvents or biphasic systems where a more hydrophobic intermediate is required. This property is crucial for processes like liquid-liquid extraction or when designing molecules with specific cell-permeability characteristics.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Regiospecific Nitration of Mesidine Precludes Formation of Isomeric Byproducts Common in Unsubstituted Aniline Nitration

The synthesis of 2,4,6-trimethyl-3-nitroaniline (1521-60-4) is achieved through the nitration of 2,4,6-trimethylaniline (mesidine). Due to the symmetrical 1,3,5-substitution pattern, nitration occurs exclusively at the unsubstituted 3-position, yielding a single isomer in high purity [1]. This is a significant advantage over the nitration of aniline, which typically produces a mixture of ortho- and para-nitroaniline isomers that require costly and time-consuming separation [2]. The inherent regioselectivity of this route translates directly into higher purity starting material and eliminates the need for isomer separation, a key cost and efficiency driver for industrial and research-scale synthesis.

Synthetic Chemistry Process Optimization Quality Control

High-Value Application Scenarios for 2,4,6-Trimethyl-3-nitroaniline (CAS 1521-60-4) Based on Differential Evidence


Synthesis of 3-Halo-Mesidine Derivatives for Antiparasitic Drug Discovery

2,4,6-Trimethyl-3-nitroaniline is a crucial intermediate in the synthesis of 3-halogenated mesidines, which are then used to create N-substituted compounds with potential antischistosomal activity [1]. The specific 1,3,5-substitution pattern is essential for the subsequent halogenation and condensation reactions. Using a different nitroaniline isomer would lead to a completely different product scaffold, underscoring the non-substitutable nature of this compound in this specific medicinal chemistry application.

Precursor for Sterically Hindered Azo Dyes and Pigments

As an aromatic amine, 2,4,6-trimethyl-3-nitroaniline is a valuable precursor in the synthesis of azo dyes and pigments . The steric hindrance from the three methyl groups can influence the dye's aggregation properties, solubility, and lightfastness. Its higher LogP relative to simpler nitroanilines makes it particularly suitable for dyes intended for non-polar applications or for achieving specific coloristic properties not attainable with less substituted analogs [2].

Building Block for Functional Materials Requiring Specific Electronic Tuning

The combination of electron-donating methyl groups and an electron-withdrawing nitro group in 1521-60-4 allows for fine-tuning of the aromatic ring's electron density. This makes it a useful building block in materials science for synthesizing molecules with specific electronic or optical properties, such as non-linear optical (NLO) chromophores or components in organic semiconductors [2]. The unique substitution pattern is critical for achieving the desired molecular orbital energies and intermolecular interactions.

Medicinal Chemistry Scaffold with a Favorable Predicted Genotoxicity Profile

In drug discovery programs, the predicted non-mutagenic profile of 2,4,6-trimethyl-3-nitroaniline offers a distinct advantage over other nitroaromatic building blocks [3]. This allows medicinal chemists to incorporate this core into larger, more complex molecules with a reduced risk of encountering genotoxicity-related attrition later in development. This is a key selection criterion when designing compound libraries or optimizing lead candidates where safety is a primary concern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aniline, 2,4,6-trimethyl-3-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.